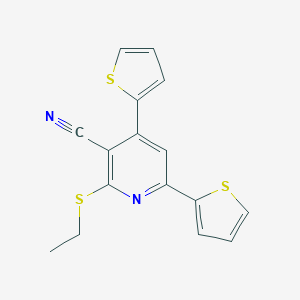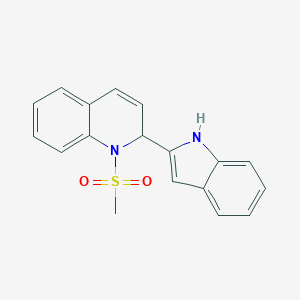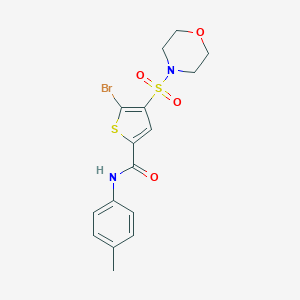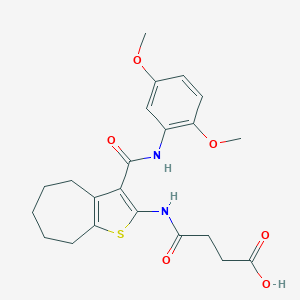![molecular formula C19H21N3OS B269595 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry and pharmacology. BISA is a heterocyclic organic compound that contains a benzimidazole ring, a thiol group, and a mesityl group.
作用機序
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell proliferation and survival. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative and pro-apoptotic effects, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to induce cell cycle arrest in cancer cells. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its relatively simple synthesis method. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of various types of cancer. However, one of the limitations of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide. One direction is to investigate the structure-activity relationship of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs to identify more potent and selective compounds for the treatment of cancer. Another direction is to explore the potential applications of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in other fields such as neuropharmacology and infectious diseases. Furthermore, the development of novel drug delivery systems may improve the bioavailability and efficacy of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs.
合成法
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be achieved through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with mesityl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-chloroacetyl mesitylene in the presence of a catalyst such as triethylamine to yield 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide.
科学的研究の応用
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to possess anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide |
|---|---|
分子式 |
C19H21N3OS |
分子量 |
339.5 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-12-8-13(2)19(14(3)9-12)22-18(23)11-24-10-17-20-15-6-4-5-7-16(15)21-17/h4-9H,10-11H2,1-3H3,(H,20,21)(H,22,23) |
InChIキー |
QEGLHXGOGDVYNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)

![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)

![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)


![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)